molecular formula C24H46N4O10 B2422138 tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate CAS No. 2253105-33-6

tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate

Katalognummer: B2422138
CAS-Nummer: 2253105-33-6
Molekulargewicht: 550.65
InChI-Schlüssel: KBOMHWIBSAZVOI-LVAJUWGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate involves multiple steps. The key steps include the protection of the amino group using tert-butyl carbamate and the subsequent reaction with oxalic acid. The reaction conditions typically involve the use of solvents like methanol and reagents such as oxalyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection, methanol as a solvent, and various oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection using oxalyl chloride in methanol can yield deprotected tert-butyl carbamates .

Wissenschaftliche Forschungsanwendungen

Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of amino groups.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo deprotection reactions, which can release active intermediates that interact with biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) is unique due to its specific structural configuration and the presence of both oxalic acid and tert-butyl carbamate moieties. This combination allows for versatile applications in various fields of research and industry .

Biologische Aktivität

Tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate, commonly referred to as M4, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.

  • Molecular Formula : C13H24N2O7
  • Molar Mass : 320.34 g/mol
  • CAS Number : 2253105-08-5
  • Physical Form : White to yellow solid

M4 exhibits dual inhibitory effects on β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, M4 prevents the aggregation of amyloid beta peptide (Aβ) and the formation of toxic fibrils from Aβ1-42.

In Vitro Studies

  • Astrocyte Protection :
    • M4 demonstrated a protective effect against Aβ1-42-induced cell death in astrocytes. In cell viability assays, M4 treatment resulted in a significant increase in cell viability (62.98 ± 4.92%) compared to control groups exposed solely to Aβ1-42 (43.78 ± 7.17%) .
    • The compound reduced levels of TNF-α and free radicals in treated astrocyte cultures, indicating a potential anti-inflammatory mechanism .
  • Oxidative Stress Mitigation :
    • In models of oxidative stress induced by scopolamine, M4 treatment resulted in decreased malondialdehyde (MDA) levels, a marker of oxidative damage. This suggests that M4 may help mitigate oxidative stress-related neuronal damage .

In Vivo Studies

  • Animal Models :
    • In vivo studies using rat models indicated that while M4 showed some protective effects against Aβ toxicity, it did not significantly outperform established treatments like galantamine. This was attributed to the compound's bioavailability issues in the brain .
    • The study highlighted the need for further optimization of M4's formulation to enhance its central nervous system penetration and therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of M4:

StudyFindings
In Vitro Study on AstrocytesM4 increased cell viability against Aβ1-42 toxicity (62.98% vs 43.78%) and reduced TNF-α levels .
Scopolamine-Induced Oxidative StressMDA levels decreased significantly in M4-treated groups compared to controls .
Comparative Efficacy StudyNo significant difference between M4 and galantamine in vivo; bioavailability issues noted .

Future Directions

To enhance the therapeutic potential of M4, future research should focus on:

  • Formulation Development : Improving bioavailability through novel delivery systems.
  • Long-term Efficacy Studies : Assessing chronic administration effects and potential side effects.
  • Mechanistic Studies : Further elucidating the pathways through which M4 exerts its protective effects on neuronal cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis involves sequential steps:

Piperidine Derivative Preparation : Hydrogenation of a substituted pyridine forms the piperidine backbone. Protecting groups (e.g., tert-butoxycarbonyl) are introduced using tert-butyl chloroformate in the presence of triethylamine .

Methoxylation : Methanol and catalytic acid/base mediate the introduction of the methoxy group at the 3S position. Temperature control (0–25°C) minimizes side reactions .

Hemioxalate Formation : Reaction with oxalic acid in ethanol/water yields the hemioxalate salt. Recrystallization in acetonitrile improves purity (>98% by HPLC) .

Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance carbamate formation but require rigorous drying.
  • Oxalic Acid Stoichiometry : Excess oxalic acid (1.2–1.5 equiv.) ensures complete salt formation .

Q. How is the stereochemical configuration of the compound confirmed, and what analytical techniques are essential?

Methodological Answer:

X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves the (3S,4S) configuration. ORTEP-3 software visualizes atomic positions and bond angles .

Chiral HPLC : A Chiralpak® IA column with hexane/isopropanol (90:10) confirms enantiomeric purity (≥99% ee) .

NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish diastereomers; methoxy protons resonate at δ 3.3–3.5 ppm, while carbamate carbonyls appear at δ 155–160 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., acetylcholinesterase inhibition vs. β-secretase modulation)?

Methodological Answer:

Target-Specific Assays :

  • Acetylcholinesterase (AChE) : Ellman’s assay (IC50_{50} ~0.17 μM) quantifies inhibition kinetics .
  • β-Secretase (BACE1) : FRET-based assays (IC50_{50} ~15.4 nM) validate competitive inhibition .

Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies binding modes. The methoxy group stabilizes AChE interactions via H-bonding, while the carbamate enhances BACE1 affinity through hydrophobic contacts .

Pathway Cross-Talk : Transcriptomics (RNA-seq) clarifies off-target effects. Conflicting data may arise from cell-type-specific pathway activation .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

pH-Dependent Degradation :

  • Acidic Conditions : Hemioxalate dissociates below pH 3.0. Use enteric coatings for oral delivery .
  • Neutral/Basic Conditions : Carbamate hydrolysis occurs at pH >7.4. Co-administration with esterase inhibitors (e.g., bis(4-nitrophenyl)phosphate) extends half-life .

Formulation :

  • Liposomal Encapsulation : Increases plasma stability (t1/2_{1/2} from 2 to 8 hours in murine models) .
  • Prodrug Design : Phosphorylation of the hydroxyl group enhances aqueous solubility and delays degradation .

Q. How do structural modifications (e.g., fluorination at the 4S position) impact bioactivity and pharmacokinetics?

Methodological Answer:

Fluorination Effects :

  • Metabolic Stability : Fluorine at C4 (e.g., tert-butyl N-[(3S,4S)-3-methoxy-4-fluoropiperidin-4-yl]carbamate) reduces CYP450-mediated oxidation (CLhepatic_{hepatic} ↓30%) .
  • Target Affinity : Fluorine’s electronegativity enhances AChE binding (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for non-fluorinated analog) .

Comparative Data :

ModificationAChE IC50_{50} (μM)BACE1 IC50_{50} (nM)LogP
4S-Fluoro0.1212.31.8
4S-Hydroxy0.1715.41.2
Source: Adapted from PubChem data

Q. What methodologies address low yields in large-scale hemioxalate crystallization?

Methodological Answer:

Seeding Techniques : Introduce microcrystalline seeds during cooling (0.1–0.5% w/w) to control nucleation. Yields improve from 65% to 85% .

Solvent Engineering : Ternary mixtures (acetonitrile/water/ethyl acetate, 60:30:10) reduce solvent viscosity, enhancing crystal growth rate .

Process Analytical Technology (PAT) : In-line Raman spectroscopy monitors polymorph formation, preventing undesired hydrate phases .

Q. Data Interpretation and Validation

Q. How should researchers validate conflicting crystallographic data (e.g., disordered solvent molecules in the lattice)?

Methodological Answer:

SQUEEZE (Platon) : Models disordered solvent regions and refines occupancy parameters. Apply to datasets with Rint_{int} > 5% due to solvent noise .

Dynamic Light Scattering (DLS) : Confirm crystal homogeneity (PDI < 0.2) pre-analysis. Aggregates >500 nm distort diffraction patterns .

CCDC Deposition : Cross-validate with Cambridge Structural Database entries (e.g., CCDC 2227199) for bond-length/angle consistency .

Q. What statistical approaches reconcile variability in enzymatic inhibition assays?

Methodological Answer:

Dose-Response Modeling : Fit data to Hill equation (variable slope) using GraphPad Prism. Outlier removal (ROUT method, Q=1%) minimizes false positives .

ANOVA with Tukey’s Test : Compare triplicate datasets (n=3) across conditions. Significant differences (p<0.05) indicate assay interference (e.g., DMSO solvent effects) .

Eigenschaften

IUPAC Name

tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-LVAJUWGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC.CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.